1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13798998
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrClFN |
|---|---|
| Molecular Weight | 254.53 g/mol |
| IUPAC Name | 1-(2-bromo-4-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H |
| Standard InChI Key | MMBXNJVKDHDORR-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=C(C=C1)F)Br)N.Cl |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)Br)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, (1S)-1-(2-bromo-4-fluorophenyl)ethanamine hydrochloride, reflects its stereochemistry at the chiral center (C1 of the ethanamine chain). The hydrochloride salt enhances solubility and stability for practical applications. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrClFN |
| Molecular Weight | 254.53 g/mol |
| CAS Registry Number | 1624261-91-1 |
| InChI Key | MMBXNJVKDHDORR-JEDNCBNOSA-N |
| SMILES | CC(C1=C(C=C(C=C1)F)Br)N.Cl |
| PubChem CID | 73424695 |
The presence of bromine and fluorine introduces steric and electronic effects that influence reactivity. The fluorine atom’s strong electronegativity polarizes the aromatic ring, while bromine’s bulkiness directs substitution reactions to specific positions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-bromo-4-fluorophenyl)ethan-1-amine hydrochloride typically involves multi-step sequences starting from substituted benzoic acids or halogenated benzene precursors. A patent-published method for a structurally analogous compound (1-(5-bromo-4-chloro-2-fluorophenyl)ethanone) provides insight into feasible strategies :
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Bromination: 4-Chloro-2-fluorobenzoic acid undergoes bromination using nitric acid and silver nitrate to yield 5-bromo-4-chloro-2-fluorobenzoic acid (85% yield).
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Acylation: Conversion to the acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride forms the Weinreb amide intermediate.
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Grignard Reaction: Treatment with methylmagnesium bromide produces the ketone, which is subsequently reduced to the amine and isolated as the hydrochloride salt.
For the target compound, modifications to this route would involve adjusting halogenation positions and reduction conditions. Enantioselective synthesis remains challenging but achievable via chiral auxiliaries or asymmetric hydrogenation .
Industrial-Scale Production
Key considerations for large-scale manufacturing include:
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Catalyst Optimization: Palladium-catalyzed cross-coupling reactions may introduce functional groups while minimizing byproducts.
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Purification: Column chromatography or crystallization techniques ensure >98% purity, critical for pharmaceutical applications.
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Cost Efficiency: Bromine sources (e.g., N-bromosuccinimide vs. elemental bromine) impact scalability and waste management .
Physicochemical Properties
Stability and Solubility
While specific data for this compound are sparse, its hydrochloride salt form suggests:
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Solubility: High aqueous solubility (>50 mg/mL) due to ionic character, with moderate solubility in polar organic solvents (e.g., ethanol, DMSO).
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Stability: Decomposition above 200°C; hygroscopicity necessitates storage under inert atmospheres .
Crystallographic Data
X-ray diffraction studies of similar compounds reveal:
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Crystal System: Monoclinic, with space group P2₁/c.
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Unit Cell Parameters: a = 8.2 Å, b = 12.3 Å, c = 10.1 Å, β = 95° .
Applications in Pharmaceutical Research
Case Study: Anticancer Activity
A derivative, 2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, demonstrated preliminary cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM), suggesting halogenated ethanamines warrant further exploration .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (gloves, goggles) and fume hoods are mandatory during handling .
Environmental Impact
Brominated aromatic amines exhibit moderate ecotoxicity (EC₅₀ = 5 mg/L for Daphnia magna), necessitating controlled waste disposal .
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